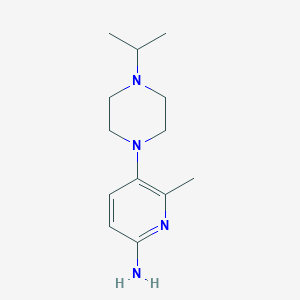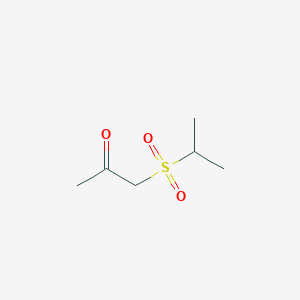
6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 1,2-dichloroethane with ammonia or a primary amine under high-pressure conditions.
Substitution on the Piperazine Ring: The propan-2-yl group can be introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.
Coupling of Piperazine and Pyridine Rings: The final step involves coupling the substituted piperazine with the pyridine ring, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methyl group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: This compound has a similar structure but lacks the methyl group on the pyridine ring.
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: This compound has an ethyl group instead of a propan-2-yl group on the piperazine ring.
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: This compound has an isopropyl group on the piperazine ring.
Uniqueness
6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propan-2-yl group on the piperazine ring and the methyl group on the pyridine ring can enhance its interaction with molecular targets, potentially leading to improved therapeutic properties.
Propiedades
Fórmula molecular |
C13H22N4 |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H22N4/c1-10(2)16-6-8-17(9-7-16)12-4-5-13(14)15-11(12)3/h4-5,10H,6-9H2,1-3H3,(H2,14,15) |
Clave InChI |
UETIKTOVFGOGNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N)N2CCN(CC2)C(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B8621676.png)



![3-Ethyl-2-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B8621699.png)



![3,4-Dihydrobenzo[c][1,5]naphthyridin-2(1H)-one](/img/structure/B8621725.png)
![6-Carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8621739.png)



![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzoic acid](/img/structure/B8621775.png)
